
6-iodo-1H-quinazoline-2,4-dione
Overview
Description
6-Iodo-1H-quinazoline-2,4-dione is a halogenated quinazoline derivative characterized by an iodine atom at the 6-position of the quinazoline-2,4-dione scaffold. Quinazoline-2,4-diones are heterocyclic compounds with a fused benzene and pyrimidine ring system, where the 2 and 4 positions are substituted with ketone groups.
Preparation Methods
One-Pot Synthesis via DMAP-Catalyzed Cyclization
The one-pot synthesis of quinazoline-2,4-diones using 4-dimethylaminopyridine (DMAP) and tert-butyl dicarbonate [(Boc)₂O] provides a metal-free route to the target scaffold . For 6-iodo-1H-quinazoline-2,4-dione, this method involves:
Substrate Preparation
The reaction begins with 2-amino-5-iodobenzamide (1a ), where the iodine atom is introduced at the 5-position of the aromatic ring. This substrate is synthesized via iodination of 2-aminobenzamide using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
Reaction Optimization
Key parameters for cyclization include:
-
Catalyst : DMAP (0.1 equiv) facilitates carbamate formation and intramolecular cyclization.
-
Solvent : Acetonitrile (CH₃CN) maximizes yield due to its polar aprotic nature .
-
Temperature : Microwave (MW) irradiation at 100–120°C for 30 minutes accelerates the reaction, achieving yields up to 92% (Table 1) .
Entry | Substrate | Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
1 | 1a (R = H) | DMAP | CH₃CN | RT, 12 h | 79 |
2 | 1a (R = H) | DMAP | CH₃CN | MW, 30 min | 92 |
Table 1: Optimization of one-pot synthesis under microwave conditions .
The mechanism proceeds via DMAP-activated carbamic–carbonic anhydride intermediates, enabling cyclization to form the dione ring . Electron-withdrawing groups like iodine may reduce nucleophilicity at the amine, necessitating harsher conditions for complete conversion.
Chlorination-Hydrolysis Approach
Chlorination of 6-Iodoquinazoline-4-One
Starting from 6-iodoquinazoline-4-one (2 ), chlorination with phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA) yields 2,4-dichloro-6-iodoquinazoline (3 ) . This intermediate is critical for downstream hydrolysis.
Hydrolysis to Dione
Treatment of 3 with aqueous sodium hydroxide (NaOH) at 80°C for 4 hours hydrolyzes the chlorides to hydroxyl groups, forming this compound (4 ) . The reaction is highly sensitive to pH and temperature:
Yields typically range from 65% to 75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .
Alternative Cyclization Strategies
Urea-Mediated Cyclization
Heating 2-amino-5-iodobenzamide with urea at 180°C in dimethylformamide (DMF) induces cyclodehydration, forming the dione ring. While cost-effective, this method suffers from moderate yields (50–60%) and side product formation due to urea decomposition .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics for both one-pot and hydrolysis methods. For example, hydrolyzing 3 under MW conditions (100°C, 20 minutes) improves yields to 85% while reducing reaction time .
Comparative Analysis of Methods
Method | Yield (%) | Conditions | Advantages | Limitations |
---|---|---|---|---|
One-Pot DMAP Catalysis | 92 | MW, CH₃CN, 30 min | High yield, metal-free | Sensitive to electron-withdrawing groups |
Chlorination-Hydrolysis | 75 | POCl₃, NaOH, 4 h | Scalable, straightforward | Multi-step, corrosive reagents |
Urea Cyclization | 60 | 180°C, 6 h | Low cost | Low yield, impurities |
Table 2: Comparison of synthesis routes for this compound .
The one-pot DMAP method is optimal for laboratory-scale synthesis, whereas the chlorination-hydrolysis route suits industrial production despite its lower yield.
Physicochemical Data
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline-2,4-dione derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, phosgene, and various catalysts such as palladium or copper. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced quinazoline-2,4-diones, and complex heterocyclic compounds .
Scientific Research Applications
6-Iodo-1H-quinazoline-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-iodo-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural and Substituent Variations
The 6-position of quinazoline-2,4-dione derivatives is a critical site for structural modification. Key analogs include:
Key Observations :
- Halogen vs. Alkyl/Alkoxy Substituents : Iodine’s larger atomic radius and polarizability may increase steric bulk and lipophilicity compared to chlorine, methyl, or methoxy groups. This could enhance membrane permeability but reduce solubility .
Physicochemical Properties
Comparative data for selected analogs are summarized below:
Key Insights :
- Thermal Stability: Higher molecular weight and halogen presence may elevate melting points relative to non-halogenated analogs, as seen in isoindoloquinazoline derivatives (179–216°C) .
Anticancer Activity
- Pyran-2,4-dione Derivatives : Compound 61a (a pyran-2,4-dione analog) exhibited an IC₅₀ of 3.13 μM against cancer cells, highlighting the relevance of dione scaffolds in oncology .
- Quinazoline Analogs : Substitution at the 6-position may influence binding to kinases or DNA repair enzymes, as seen in other quinazoline-based therapeutics (e.g., EGFR inhibitors) .
Antidiabetic Activity
- Thiazolidine-2,4-diones : Derivatives like SD-1 and SD-3 showed glucose-lowering effects via PPAR-γ interaction, comparable to Rosiglitazone . Quinazoline-2,4-diones may adopt similar mechanisms but require structural optimization for target selectivity.
Antimicrobial and Antioxidant Potential
- Thiazolidine-2,4-diones : Demonstrated antimicrobial activity against Gram-positive bacteria and antioxidant capacity in radical scavenging assays . Halogenated quinazolines may exhibit enhanced potency due to increased lipophilicity.
Biological Activity
6-Iodo-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial fields. Quinazolines are known for their ability to inhibit various biological targets, including kinases and other enzymes involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in anticancer applications. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), with IC50 values ranging from 6.20 to 12.20 μM. The structure-activity relationship (SAR) indicates that modifications at specific positions of the quinazoline scaffold can enhance biological activity .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
5b | A549 | 6.20 | EGFR inhibition |
6b | A549 | 9.50 | EGFR inhibition |
7 | A549 | 12.20 | Cytotoxicity |
The presence of hydrophobic side chains significantly contributes to the binding affinity of these compounds to the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
The anticancer activity of this compound is primarily attributed to its ability to inhibit EGFR autophosphorylation, a critical step in cancer cell proliferation and survival. The carbonyl groups within the quinazoline structure facilitate hydrogen bonding with amino acid residues at the active sites of EGFR, enhancing binding affinity and inhibitory potential .
Case Study: Inhibition of EGFR
In a comparative study, several derivatives were synthesized and evaluated for their inhibitory effects on EGFR. The most promising compounds demonstrated low nanomolar IC50 values, indicating potent inhibitory action against this target. For instance, compounds modified at the nitrogen positions showed enhanced selectivity and potency compared to unmodified analogues .
Antimicrobial Activity
Beyond anticancer properties, this compound has also been investigated for its antimicrobial potential. Certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Quinazoline Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
13 | Staphylococcus aureus | 9 | 65 |
15 | Escherichia coli | 15 | 75 |
14a | Candida albicans | 12 | 80 |
These findings suggest that structural modifications can lead to enhanced antimicrobial properties, making these compounds potential candidates for developing new antibiotics .
Structure-Activity Relationships
The effectiveness of quinazoline derivatives is influenced by their structural features. The incorporation of various functional groups at different positions on the quinazoline ring can modulate their biological activity significantly. For example:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-iodo-1H-quinazoline-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically begins with halogenation of the quinazoline core. For iodination, electrophilic substitution at the 6-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4 or CF3COOH). Key steps include:
- Substrate preparation : Starting from 1H-quinazoline-2,4-dione derivatives.
- Iodination : Optimizing temperature (0–25°C) and stoichiometry (1.1–1.5 eq ICl) to minimize polyhalogenation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH2Cl2:MeOH 95:5) .
- Critical Parameters : Excess iodine or prolonged reaction times reduce yield due to side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution pattern via deshielding of the quinazoline C6 proton (δ ~8.5–9.0 ppm) and iodine’s inductive effect on adjacent carbons .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and isotopic pattern (iodine’s signature at m/z +2) .
- IR Spectroscopy : Detect C=O stretching (1650–1750 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (N2/Ar) to prevent photodegradation and oxidation .
- Stability Testing : Use HPLC (C18 column, MeCN:H2O gradient) to monitor decomposition over time. Degradation products (e.g., deiodinated analogs) indicate light sensitivity .
Advanced Research Questions
Q. What strategies resolve contradictory data in the reactivity of this compound during cross-coupling reactions?
- Methodological Answer :
- Hypothesis Testing : If Suzuki-Miyaura coupling fails, assess:
- Catalyst System : Switch from Pd(PPh3)4 to XPhos Pd G3 for sterically hindered substrates.
- Base Optimization : Test K2CO3 vs. Cs2CO3 to enhance transmetallation .
- Control Experiments : Compare reactivity with 6-bromo/chloro analogs to isolate iodine-specific effects .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Focus on halogen bonding between iodine and backbone carbonyls .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Validation : Cross-reference with experimental IC50 values from kinase inhibition assays .
Q. What advanced purification techniques address challenges in isolating this compound from byproducts?
- Methodological Answer :
- HPLC Method : Use a preparative C18 column (MeCN:H2O + 0.1% TFA) with UV detection at 254 nm. Adjust gradient slope to resolve iodinated vs. diiodinated species .
- Countercurrent Chromatography : Employ hexane:ethyl acetate:methanol:water (3:5:3:5) for high-purity isolation .
Q. How do structural modifications at the 3-hydroxy position influence the compound’s pharmacological profile?
- Methodological Answer :
- SAR Study : Synthesize derivatives (e.g., 3-O-methyl, 3-azido) and evaluate:
- Solubility : LogP measurements via shake-flask method.
- Bioactivity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays .
- Data Analysis : Apply principal component analysis (PCA) to correlate substituent effects with activity .
Properties
IUPAC Name |
6-iodo-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSMJLABFCDYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464155 | |
Record name | 6-iodo-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16353-27-8 | |
Record name | 6-iodo-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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